molecular formula C14H11NO4 B6390912 6-(3-Methoxycarbonylphenyl)picolinic acid CAS No. 1261905-04-7

6-(3-Methoxycarbonylphenyl)picolinic acid

Cat. No.: B6390912
CAS No.: 1261905-04-7
M. Wt: 257.24 g/mol
InChI Key: IDTWYEUCTAYKHP-UHFFFAOYSA-N
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Description

6-(3-Methoxycarbonylphenyl)picolinic acid is a chemical compound with the molecular formula C14H11NO4 It is a derivative of picolinic acid, where the 6-position of the pyridine ring is substituted with a 3-methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxycarbonylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 3-methoxycarbonylbenzene.

    Reaction Conditions: The reaction is carried out under conditions that facilitate the coupling of the picolinic acid with the 3-methoxycarbonylbenzene. This often involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

6-(3-Methoxycarbonylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid
  • 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid
  • Picolinic acid

Uniqueness

6-(3-Methoxycarbonylphenyl)picolinic acid is unique due to the presence of the 3-methoxycarbonylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-5-2-4-9(8-10)11-6-3-7-12(15-11)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTWYEUCTAYKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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